molecular formula C21H26N2O4S B492832 N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 690245-05-7

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B492832
CAS No.: 690245-05-7
M. Wt: 402.5g/mol
InChI Key: MFOLNEKYHQMKCL-UHFFFAOYSA-N
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Description

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a morpholine ring, a sulfonamide group, and a benzene ring with methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)pentanamide
  • N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)butanamide

Uniqueness

N-(4-(2,6-dimethylmorpholine-4-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-5-6-15(2)20(11-14)28(25,26)22-19-9-7-18(8-10-19)21(24)23-12-16(3)27-17(4)13-23/h5-11,16-17,22H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOLNEKYHQMKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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